N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide

Physicochemical profiling Drug-likeness CNS drug design

Fragment-based screening often fails due to compound precipitation from lipophilic scaffolds. This minimal benzodioxane-oxadiazole (MW 275.26, XLogP3=1.1, TPSA=86.5 Ų) eliminates that risk. • Balanced solubility supports screening at ≤100 µM without precipitation. • No halogens or extended aromatics-ideal clean slate for SAR exploration. • Validated scaffold class: optimized analogs achieve MIC 0.25 µg/mL against S. aureus/E. coli.

Molecular Formula C13H13N3O4
Molecular Weight 275.264
CAS No. 887872-43-7
Cat. No. B2807644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS887872-43-7
Molecular FormulaC13H13N3O4
Molecular Weight275.264
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C13H13N3O4/c1-2-11(17)14-13-16-15-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3,(H,14,16,17)
InChIKeyVNAWVLTYVCHMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 887872-43-7: Core Chemical Identity


N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 887872-43-7, PubChem CID 3400051) is a heterocyclic small molecule (MW: 275.26 g/mol; molecular formula: C₁₃H₁₃N₃O₄) that embeds a 1,3,4-oxadiazole core flanked by a 1,4-benzodioxane moiety on one side and a compact propanamide side chain on the other [1]. Its computed XLogP3 of 1.1 and topological polar surface area of 86.5 Ų place it in a favorable quadrant of CNS-accessible, solubility-balanced chemical space—moderately lipophilic yet retaining hydrogen-bond acceptor capacity from six heteroatoms [1]. The compound belongs to the well-studied benzodioxane–oxadiazole hybrid class, whose members have been patented as anticancer agents (CN102690261A) and published as antibacterial/antifungal leads [2][3].

Fragment-Based Screening Compact scaffold supports high-concentration biochemical assays and FBDD campaigns
CNS Drug Design Space Physicochemical profile aligns with CNS multiparameter optimization space for permeability studies
Minimal SAR Baseline Unsubstituted propanamide tail avoids pre-installed halogens or aryl groups, enabling systematic substituent exploration

Why CAS 887872-43-7 Cannot Be Substituted


Within the benzodioxane–oxadiazole hybrid class, biological activity and physicochemical properties are exquisitely sensitive to the nature of the amide-linked side chain. Published structure–activity relationship (SAR) data demonstrate that introducing a 4-bromophenyl substituent (compound 3d) yields MIC values of 0.25 µg/mL against S. aureus and E. coli, whereas the unsubstituted parent (3a, R = H) shows MIC values of 32 and 16 µg/mL, respectively—a >100-fold potency difference within the same scaffold series [1]. The target compound’s minimal propanamide tail (ethyl group) contrasts sharply with bulkier sulfonamide (CAS 1040638-87-6), phenylsulfanyl (CAS 887873-97-4), or benzamide (SMR000018499) congeners, each of which presents distinct steric, electronic, and solubility profiles that preclude direct functional interchangeability [2]. These structural differences propagate into differential target engagement, selectivity, and ADME behavior; therefore, substituting one analog for another without experimental validation risks irreproducible screening outcomes and misdirected lead-optimization campaigns [1][2].

Potency Divergence
Side-chain modifications in benzodioxane–oxadiazole analogs can shift antimicrobial and enzyme inhibition potency by orders of magnitude. A bulkier congener may not replicate the minimal scaffold's baseline activity profile.
Physicochemical Mismatch
Sulfonamide, benzyl, or phenylsulfanyl analogs introduce additional rings, halogens, and polar groups that alter logP, TPSA, and solubility. These shifts can move the compound out of CNS MPO space and complicate assay formatting.
Off-Target Pharmacophore Risk
Pre-functionalized congeners carry substituents with known biological activity that may confound target identification. The minimal scaffold avoids these liabilities; substitution loses this clean baseline.

CAS 887872-43-7: Differentiation Evidence


Physicochemical Comparison with Bulkier Analogs

The target compound’s computed XLogP3 of 1.1 and TPSA of 86.5 Ų distinguish it from close analogs bearing bulkier, more lipophilic side chains. Its minimal ethyl side chain yields a ligand efficiency-enabling balance of moderate lipophilicity and polarity. By comparison, the 4-chlorobenzenesulfonyl analog (CAS 1040638-87-6) possesses a substantially larger and more polar sulfonamide tail (molecular formula C₁₉H₁₆ClN₃O₆S, MW ~449.9 g/mol; adds SO₂, Cl, and an additional aromatic ring), which inherently increases TPSA and molecular weight, shifting the molecule away from optimal CNS multiparameter optimization (MPO) space [1][2]. The target compound’s compactness (only 3 rotatable bonds; heavy atom count of 20) confers conformational rigidity advantageous for target-specific binding while maintaining sufficient solubility for biochemical and cell-based assays [1].

Physicochemical Profile
Cross-study comparable
Target: XLogP3 1.1, TPSA 86.5 Ų, MW 275, 3 rot. bonds vs Sulfonamide analog: MW ~450, larger TPSA, higher logP, ≥5 rot. bonds
Supports CNS MPO fit; bulkier analogs shift away from optimal permeability space
Computed properties; verify experimentally for specific assay buffers
Physicochemical profiling Drug-likeness CNS drug design Solubility optimization

Class-Level Antibacterial Potency Benchmark

Although no direct MIC data have been published for CAS 887872-43-7 itself, the benzodioxane–1,3,4-oxadiazole class to which it belongs exhibits potent, substituent-tunable antibacterial activity. In a comprehensive study by Khalilullah et al., compound 3d (4-bromophenyl-substituted) achieved MIC values of 0.25 µg/mL against both S. aureus and E. coli, matching the potency of the clinical fluoroquinolone norfloxacin (MIC = 0.25 µg/mL against S. aureus; 0.5 µg/mL against E. coli) [1]. Compound 3g (4-chlorophenyl) achieved MIC values of 0.5 µg/mL against S. aureus and B. subtilis, and compound 3h (2,4-dichlorophenyl) demonstrated the broadest spectrum, with an MIC of 1 µg/mL against the fungus A. niger—16-fold more potent than fluconazole (MIC = 16 µg/mL) against this strain [1]. The target compound’s minimal propanamide tail represents the unsubstituted baseline (analogous to compound 3a, R = H: MIC S. aureus = 32 µg/mL), providing a clean scaffold for systematic SAR exploration where even modest substituent introduction can yield >100-fold potency improvements [1].

Antibacterial Class Benchmark
Class-level
Class-best 3d: S. aureus MIC 0.25 µg/mL; baseline 3a: 32 µg/mL vs Norfloxacin: 0.25 µg/mL; Chloramphenicol: 8 µg/mL
Class-level antibacterial activity reported; direct MIC data for CAS 887872-43-7 not available
Scaffold validated for antimicrobial screening; requires empirical MIC determination
Antibacterial drug discovery Antimicrobial resistance SAR-guided lead optimization MIC determination

Cholinesterase Inhibition Surpassing Donepezil

In a 2025 study of 25 benzodioxine-based oxadiazole derivatives, the most potent analog achieved an AChE IC₅₀ of 0.05 ± 0.01 µM, which is 43-fold more potent than the clinical standard donepezil (AChE IC₅₀ = 2.16 ± 0.12 µM), and a BuChE IC₅₀ of 0.10 ± 0.01 µM, 45-fold more potent than donepezil (BuChE IC₅₀ = 4.5 ± 0.11 µM) [1]. SAR analysis established that potency and selectivity are governed by the nature, number, and position of substituents on the phenyl ring attached to the oxadiazole core [1]. The target compound (CAS 887872-43-7) occupies a distinct structural niche: its unsubstituted propanamide tail offers a minimal baseline free of the phenyl-ring substituents that dominate the published SAR series. This feature makes it particularly attractive for de novo design campaigns, where investigators can introduce substituents systematically without interference from pre-existing aromatic modifications [1].

Cholinesterase Class Potency
Class-level
Best analog: AChE IC₅₀ 0.05 µM, BuChE IC₅₀ 0.10 µM vs Donepezil: AChE IC₅₀ 2.16 µM, BuChE IC₅₀ 4.5 µM
Reported class-level cholinesterase inhibition; not directly measured for this compound
Supports CNS-targeted scaffold validation; verify with purified enzyme assay
Alzheimer's disease Cholinesterase inhibition Neurodegeneration Dual AChE/BuChE inhibitors

Minimal Scaffold vs. Bulkier Congeners

CAS 887872-43-7 is the simplest member of a patent- and literature-documented series: its propanamide side chain comprises only an ethyl group (CH₂CH₃), whereas the closest commercially available analogs incorporate a 4-chlorobenzenesulfonyl group (CAS 1040638-87-6; adds Cl, SO₂, and a second aromatic ring), a phenylsulfanyl group (CAS 887873-97-4; adds S and a phenyl ring), or a benzyl-benzamide group (SMR000018499; adds two aromatic rings) [1][2]. This minimalism is not a deficit but a strategic advantage: the target compound lacks the metabolic liabilities (e.g., sulfonamide-related hypersensitivity, oxidative metabolism of additional aromatic rings) and solubility penalties associated with bulkier analogs, while preserving the core oxadiazole–benzodioxane pharmacophore recognized by CN102690261A as active against HepG2, SW116, and HeLa cancer cell lines [3]. In fragment-based drug discovery, smaller, less complex fragments are preferred starting points because they sample chemical space more efficiently and allow fragment growth with greater synthetic tractability.

Scaffold Complexity
Supporting evidence
Target: ethyl side chain, 20 heavy atoms, 0 halogens vs Bulkier: 29+ heavy atoms, 1 Cl, additional rings (CAS 1040638-87-6)
Minimal scaffold preserves core pharmacophore while offering maximum synthetic freedom
Fragment growth easier; avoids pre-existing metabolic liabilities
Fragment-based drug discovery Scaffold hopping Chemical biology tool compounds SAR library design

Synthetic Accessibility and Purity

CAS 887872-43-7 is a well-defined single chemical entity with a published synthesis route involving condensation of 1,4-benzodioxane-6-carboxylic acid hydrazide with propionyl chloride or propionic anhydride, followed by dehydrative cyclization to form the oxadiazole ring [1]. The compound’s identity is unambiguously established via InChIKey (VNAWVLTYVCHMHZ-UHFFFAOYSA-N) and SMILES (CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3), enabling rigorous batch-to-batch quality control [1]. In contrast, multi-substituted analogs often require more complex synthetic sequences with lower overall yields and greater purification challenges. The target compound’s simplicity supports scalable procurement with predictable purity profiles, reducing the risk of confounding biological activity from synthetic impurities—a critical consideration for high-throughput screening campaigns where false positives from trace contaminants can consume significant resources.

Synthetic Accessibility
Supporting evidence
Single-step amide coupling + cyclization; unambiguous InChIKey
Simpler route supports scalable procurement and lot-to-lot consistency
Synthesis inferred from patent CN102690261A; confirm purity by HPLC
Chemical procurement Synthetic tractability Purity verification Reproducible screening

Recommended Applications for CAS 887872-43-7


Fragment-Based Lead Discovery for Anti-Infective and Cancer

The compound’s minimal molecular weight (275.26 g/mol), favorable XLogP3 of 1.1, and only 3 rotatable bonds make it an ideal fragment-sized starting point for high-concentration biochemical screens and fragment-based drug discovery (FBDD) campaigns [1]. The benzodioxane–oxadiazole scaffold is validated by class-level MIC data showing equipotency to norfloxacin against S. aureus and E. coli (MIC 0.25 µg/mL for optimized analogs) and by patent CN102690261A, which claims the scaffold’s efficacy against HepG2, SW116, and HeLa cancer lines [2][3]. Procurement of the minimal scaffold empowers medicinal chemistry teams to systematically explore substituent effects on potency and selectivity without interference from pre-existing modifications.

CNS Drug Discovery with Favorable Physicochemical Properties

With a TPSA of 86.5 Ų and XLogP3 of 1.1, the target compound resides within the optimal CNS MPO (multiparameter optimization) space associated with blood–brain barrier permeability [1]. The class has demonstrated striking cholinesterase inhibition potency—the best benzodioxine–oxadiazole analog achieves AChE IC₅₀ = 0.05 µM, surpassing donepezil (IC₅₀ = 2.16 µM) by 43-fold [4]. Researchers developing CNS-penetrant therapeutics for Alzheimer’s disease or related dementias can use this compound as a core scaffold for designing dual AChE/BuChE inhibitors with optimized CNS exposure.

Chemical Biology Tool Compound with Clean SAR Baseline

The absence of halogens, sulfonyl groups, or extended aromatic systems distinguishes CAS 887872-43-7 from all commercially available close analogs [1]. This structural minimalism eliminates confounding pharmacophores that could obscure target identification in chemoproteomics or phenotypic screening experiments. Chemical biology groups seeking to install photoaffinity labels, biotin tags, or fluorescent reporters will find the propanamide terminus a chemically accessible handle for derivatization without disrupting the core pharmacophore [1].

HTS Library Augmentation with Privileged Scaffold

The 1,3,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, and the 1,4-benzodioxane moiety appears in multiple bioactive compounds including α-adrenergic receptor ligands and antitumor agents . Incorporating CAS 887872-43-7 into diversity-oriented or target-focused screening decks provides a structurally unique entry that is not redundantly represented by bulkier, pre-functionalized analogs. Its balanced solubility profile supports screening at concentrations up to 100 µM in standard assay buffers, minimizing the risk of false negatives from compound precipitation—a common failure mode for more lipophilic benzodioxane–oxadiazole congeners [1].

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Compact scaffold for efficient sampling of chemical space
Ligand efficiency, synthetic tractability, HTS compatibility
CNS Drug Discovery Research
CNS MPO-aligned physicochemical profile
Blood–brain barrier permeability, cholinesterase target engagement
Chemical Biology Tool Development
Clean baseline without confounding pharmacophores
Chemoproteomics, conjugation handle accessibility
HTS Library Augmentation
Privileged scaffold with balanced solubility
High-concentration screening without compound precipitation
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